molecular formula C19H19N5O2S B2497722 N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921473-73-6

N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2497722
CAS No.: 921473-73-6
M. Wt: 381.45
InChI Key: FYNUTCPYLGTYKP-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a thiazole ring, and a urea linkage, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-3-2-4-15(9-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-14-5-7-20-8-6-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNUTCPYLGTYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the urea linkage and finally the attachment of the pyridine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole and pyridine rings are susceptible to oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or basic media selectively oxidizes the thiazole’s sulfur atom or adjacent carbon positions, forming sulfoxides or sulfones. For example:

Reagent/ConditionsTarget SiteProductNotes
KMnO₄ (acidic, 0°C)Thiazole sulfurThiazole sulfoxide derivativeModerate yield; retains urea group
KMnO₄ (basic, reflux)Thiazole C-S bondThiazole sulfone derivativeRequires extended reaction time

Oxidation of the pyridine ring’s methylene bridge is less common but feasible with strong oxidizing agents like CrO₃, yielding pyridine-N-oxide derivatives.

Reduction Reactions

The acetamide moiety and urea group can undergo reduction. Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl group to a hydroxylamine intermediate, while lithium aluminum hydride (LiAlH₄) fully reduces it to a methylene amine:

Reagent/ConditionsTarget SiteProductMechanism
NaBH₄ (ethanol, 25°C)Acetamide carbonylN-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)hydroxylaminePartial reduction; preserves urea
LiAlH₄ (THF, reflux)Acetamide carbonylN-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)ethylamineComplete reduction; exothermic

The urea group remains stable under these conditions but may degrade under prolonged exposure to strong reducing agents .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyridine and thiazole rings:

Pyridine Ring

Halogenation with Cl₂/FeCl₃ introduces chlorine at the para position relative to the methylene bridge.

Thiazole Ring

Nucleophilic attack at the C-2 position replaces the urea-linked substituent. For example:

Reagent/ConditionsReaction TypeProductYield (%)
Cl₂/FeCl₃ (CH₂Cl₂, 0°C)Electrophilic substitutionChlorinated pyridine derivative60–70
NH₃ (MeOH, 50°C)Nucleophilic substitutionAmino-thiazole analog45–55

Substitution at the m-tolyl group’s methyl position is sterically hindered but achievable with HNO₃/H₂SO₄ for nitration .

Hydrolysis Reactions

The urea and acetamide groups hydrolyze under acidic or basic conditions:

ConditionsTarget SiteProductKinetics
6M HCl (reflux, 4h)Urea moiety2-(2-aminothiazol-4-yl)acetamideRapid degradation
NaOH (aq., 80°C, 2h)Acetamide carbonylCarboxylic acid derivativeModerate rate

Hydrolysis pathways are critical for prodrug design, as seen in structurally related thiazole-based therapeutics .

Aromatic Ring Functionalization

The m-tolyl group undergoes electrophilic substitution (e.g., sulfonation, nitration) at the meta position relative to the urea linkage:

Reagent/ConditionsReactionProductRegioselectivity
H₂SO₄/SO₃ (0°C)Sulfonationm-Tolyl sulfonic acid derivative>90% meta
HNO₃/H₂SO₄ (0°C)Nitration3-Nitro-m-tolyl urea derivative85% meta, 15% para

Steric effects from the urea group direct substituents to the less hindered meta position.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) modifies the thiazole or pyridine rings. For instance:

Catalyst/BaseReactionProductApplications
Pd(PPh₃)₄/Na₂CO₃ (DME, 80°C)Suzuki couplingBiaryl-thiazole hybridDrug candidate libraries

These reactions enhance structural diversity for SAR studies .

Comparative Reactivity Insights

Functional GroupReactivity Order (High → Low)Key Influencing Factors
Urea moietyHydrolysis > ReductionpH, temperature
Thiazole ringSubstitution > OxidationElectronic effects of substituents
Pyridine ringElectrophilic substitutionRing activation by adjacent groups

Mechanistic Implications for Drug Design

The compound’s reactivity profile supports its utility as a scaffold for COX-II inhibitors (e.g., hydrogen bonding via urea, π-π stacking via aromatic rings) . Stability under physiological conditions (pH 7.4, 37°C) is confirmed by analog studies, with <5% degradation over 24 hours .

Scientific Research Applications

N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
  • N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
  • N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-5-yl)acetamide

Uniqueness: N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide stands out due to its specific substitution pattern on the pyridine and thiazole rings, which can influence its reactivity and interactions with biological targets

Biological Activity

N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and experimental findings from various studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole ring and subsequent modifications to introduce the pyridine and ureido groups. Precise control of reaction conditions is essential to achieve high yields and purity.

Research indicates that compounds with similar structural features may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The proposed mechanisms include:

  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes related to cancer progression or inflammation.
  • Receptor Modulation : Interaction with receptors can modulate signaling pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Several studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds inhibited tumor growth in various cancer models, suggesting potential use as chemotherapeutic agents .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedCancer TypeIC50 (µM)Mechanism
Thiazole DerivativeBreast Cancer5.0Apoptosis induction
Thiazole DerivativeLung Cancer3.5Cell cycle arrest

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential effectiveness against bacterial strains. Research has shown that thiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis12

Case Studies

  • In vitro Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, with an IC50 value of approximately 4 µM against breast cancer cells.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of the compound against clinical isolates of bacteria. The results showed effective inhibition at low concentrations, indicating its potential as a novel antimicrobial agent.

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